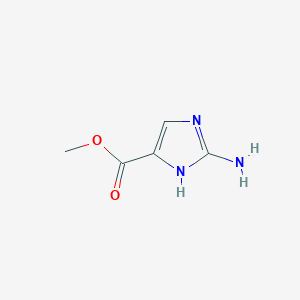

methyl 2-amino-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWFWAWLBGFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Methyl 2-amino-1H-imidazole-5-carboxylate

This is a comprehensive technical guide designed for researchers and drug development professionals.

Core Scaffold for Next-Generation Biofilm Inhibitors and Purine Analogues[1]

CAS: 897920-30-8 | Molecular Formula: C₅H₇N₃O₂ | M.W.: 141.13 g/mol [1][2]

Abstract

Methyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic scaffold characterized by a dense functional array: a nucleophilic exocyclic amine, an electrophilic ester, and an amphoteric imidazole core.[1][3] While often overshadowed by its ethyl ester analog, the methyl ester offers distinct atom-economy advantages and solubility profiles in specific medicinal chemistry campaigns. This guide explores its critical role as a precursor to 2-aminoimidazole (2-AI) biofilm inhibitors—a class of non-bactericidal adjuvants that resensitize resistant bacteria to antibiotics—and its utility in the synthesis of fused purine bioisosteres.[1]

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The "5-carboxylate" designation is a formal nomenclature convention.[1] In solution, the unsubstituted imidazole ring undergoes rapid annular tautomerism. The proton resides on either N1 or N3, rendering the 4- and 5-positions equivalent on the NMR timescale unless the temperature is significantly lowered or the solvent locks the conformation.[1]

-

Tautomer A (1H-form): Proton on N1; ester at position 5.[1]

-

Tautomer B (3H-form): Proton on N3; ester at position 4.[1]

Implication for Reactivity: When functionalizing the ring nitrogens (e.g., alkylation), this equilibrium leads to mixtures of regioisomers (N1-alkyl vs. N3-alkyl), which are chemically distinct and must be separated.

Key Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under inert gas.[1] |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (DCM, Hexane). |

| pKa (est.) | ~7.0 (Imidazole ring), ~4.0 (Exocyclic amine) | The 2-amino group is electron-withdrawing to the ring but itself is weakly basic due to conjugation with the ring nitrogens (guanidine-like resonance).[1] |

| H-Bonding | Donor: 3 (NH₂, NH); Acceptor: 3 (N, O, N) | High potential for specific binding in protein pockets (e.g., kinases, response regulators). |

Synthetic Architecture

Primary Synthesis: The Hantzsch-Type Condensation

The most robust route to the 2-amino-imidazole-5-carboxylate scaffold involves the condensation of guanidine with an

Reaction Scheme

Figure 1: Condensation pathway for the synthesis of the target scaffold.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate.

Reagents:

-

Guanidine Hydrochloride (10 mmol, 0.96 g)

-

Methyl Bromopyruvate (10 mmol, 1.81 g)

-

Sodium Methoxide (NaOMe) (20 mmol, 1.08 g) or Potassium Carbonate (K₂CO₃)

-

Dry Methanol (20 mL)

Step-by-Step Methodology:

-

Preparation of Free Guanidine: In a dried round-bottom flask under Argon, suspend Guanidine HCl in dry Methanol (10 mL). Add NaOMe (or K₂CO₃) slowly at 0°C. Stir for 30 minutes to generate the free base.

-

Checkpoint: Ensure full dissolution or fine suspension of the salt before proceeding.

-

-

Addition of Electrophile: Dissolve Methyl Bromopyruvate in Methanol (10 mL) and add it dropwise to the guanidine solution at 0°C over 20 minutes.

-

Why? Slow addition prevents uncontrolled exotherms and polymerization of the reactive bromopyruvate.

-

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will likely darken (yellow/orange).

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in a minimum amount of water (to dissolve inorganic salts).

-

Adjust pH to ~8–9 with saturated NaHCO₃ if necessary.

-

Extract with Ethyl Acetate (3 x 20 mL). Note: Due to polarity, extraction efficiency may be low; continuous extraction or salting out (NaCl) is recommended.

-

Alternatively, if the product precipitates from water, filter and wash with cold water.

-

-

Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).

Reactivity & Functionalization

Chemoselective Acylation

The exocyclic 2-amino group is the primary nucleophile, but the ring nitrogens are competitive.

-

Kinetic Control: Reaction with acid chlorides at 0°C typically favors the exocyclic

-amide .[1] -

Thermodynamic Control: At high temperatures, acyl groups may migrate to the ring nitrogen or form bis-acylated products.[1]

Cyclization with DMAD (Fused Heterocycles)

Reaction with Dimethyl Acetylenedicarboxylate (DMAD) is a powerful method to build fused systems like imidazo[1,2-a]pyrimidines .[3]

-

Mechanism: The exocyclic amine attacks the alkyne of DMAD (Michael addition), followed by cyclization onto the ester carbonyl or the ring nitrogen depending on conditions.

-

Outcome: Essential for creating purine bioisosteres used in oncology.

Medicinal Chemistry: The Biofilm Paradigm

Methyl 2-amino-1H-imidazole-5-carboxylate is a precursor to 2-Aminoimidazole (2-AI) derivatives, which are premier candidates for anti-biofilm therapies.[1] Unlike antibiotics, these compounds do not kill bacteria (bactericidal) but rather disperse them, turning off their defense mechanisms.

Mechanism of Action: Response Regulator Interception

Bacteria use Two-Component Systems (TCS) to sense environmental stress and trigger biofilm formation.[1] The 2-AI scaffold mimics the conserved aspartate phosphorylation site on Response Regulator (RR) proteins.[1]

Figure 2: Mechanism of 2-AI mediated biofilm dispersion and antibiotic resensitization.[1]

Therapeutic Synergy

-

Problem: Biofilms are 1000x more resistant to antibiotics than free-floating (planktonic) bacteria.[1]

-

Solution: Co-administration of a 2-AI derivative (synthesized from this methyl ester scaffold) disperses the biofilm.[1] The released bacteria are then susceptible to standard antibiotics (e.g., Tobramycin, Ciprofloxacin).

References

-

Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[1][4][5] The Journal of Organic Chemistry, 82(5), 2745–2752.[5] Link[5]

-

Melander, C., et al. (2016). Inhibition of Biofilm Formation and Antibacterial Potentiation by 2-Aminoimidazole Compounds.[1][6] Journal of Bacteriology. (Contextual grounding on 2-AI mechanism).

- Thompson, R. J., et al. (2012).

-

PubChem Compound Summary. (2025). Methyl 2-amino-1H-imidazole-5-carboxylate (CAS 897920-30-8).[1][2][7] Link

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

Sources

- 1. 1432057-12-9|Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Amino imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]

- 5. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SY326531,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

2-Aminoimidazole Compounds: From Marine Alkaloids to Antibiofilm Adjuvants

Technical Whitepaper | Version 2.0

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a privileged structural motif in medicinal chemistry, originally identified in marine sponge alkaloids. Unlike conventional antibiotics that target essential cell viability processes (often driving resistance), 2-AI compounds function primarily as anti-virulence adjuvants . They dismantle bacterial biofilms and resensitize multidrug-resistant (MDR) strains to standard therapeutics by intercepting two-component signaling systems. This guide details the discovery history, synthetic evolution, and mechanistic validation of 2-AIs, providing actionable protocols for their synthesis and application in drug development.

Historical Discovery & Structural Elucidation

The scientific journey of 2-AIs began in the deep-sea environments of the Caribbean and the Mediterranean. The isolation of these alkaloids was driven by the observation that certain marine sponges, particularly of the genus Agelas, were remarkably free of bacterial fouling, suggesting a potent chemical defense system.

Key Milestones

-

1971: The Progenitor (Oroidin): The field was ignited by the isolation of Oroidin from Agelas oroides. Oroidin contains a bromopyrrole carboxamide linked to a 2-aminoimidazole moiety. It serves as the biogenetic precursor to a vast library of complex dimers.

-

1981: The Complex Dimer (Sceptrin): Faulkner and Clardy isolated Sceptrin from Agelas sceptrum.[1][2] Its structure—a cyclobutane-centered dimer of oroidin—posed a significant stereochemical challenge and hinted at a [2+2] photodimerization biosynthetic pathway.

-

2004-2006: Synthetic Conquest: The total synthesis of Sceptrin remained elusive for decades until the independent breakthroughs by the Baran and Birman groups, confirming the absolute stereochemistry and opening routes to scalable analogs.

Visualization: Timeline of Discovery

The following diagram maps the chronological evolution from isolation to mechanistic understanding.

Figure 1: Chronological milestones in the discovery, synthesis, and biological characterization of 2-aminoimidazole compounds.

Chemical Synthesis: Evolution and Protocols

Historically, the synthesis of 2-AIs relied on the Marckwald condensation or the reaction of

Modern Protocol: Green Synthesis in Deep Eutectic Solvents (DES)

This protocol is selected for its high atom economy, absence of volatile organic compounds (VOCs), and operational simplicity. It utilizes a Choline Chloride:Urea eutectic mixture as both solvent and catalyst.

Mechanism: The DES facilitates the nucleophilic attack of guanidine on the

Experimental Workflow

Reagents:

- -Bromoketone (Substrate)

-

Guanidine Nitrate (Nucleophile)

-

Deep Eutectic Solvent (DES): Choline Chloride/Urea (1:2 molar ratio)

Step-by-Step Protocol:

-

DES Preparation: Mix Choline Chloride and Urea (1:2) in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 min).

-

Reaction Setup: To 5 mL of the DES, add

-bromoketone (1.0 mmol) and Guanidine Nitrate (1.2 mmol). -

Incubation: Stir the mixture at 80°C for 2–4 hours. Monitor progress via TLC (eluent: EtOAc/MeOH).

-

Workup (Precipitation): Once complete, cool the mixture to room temperature. Add 10 mL of DI water. The DES is water-soluble, causing the hydrophobic 2-AI product to precipitate.

-

Isolation: Filter the solid precipitate. Wash with cold water (3 x 5 mL) to remove residual urea/choline.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Logic

Figure 2: Step-by-step reaction pathway for the Deep Eutectic Solvent (DES) synthesis of 2-aminoimidazoles.

Mechanism of Action: Biofilm Disruption

Unlike traditional antibiotics that kill bacteria (bactericidal) or stop growth (bacteriostatic), 2-AIs act as anti-biofilm agents . They do not impose significant selective pressure, thereby reducing the rate of resistance acquisition.

Target: Two-Component Systems (TCS)

Bacteria use TCS to sense environmental stress. A typical TCS consists of a membrane-bound Histidine Kinase (HK) and a cytosolic Response Regulator (RR) .

-

Mechanism: 2-AI compounds bind to the receiver domain of Response Regulators (e.g., BfmR in A. baumannii or CsgD regulon in Salmonella).

-

Effect: This binding inhibits the DNA-binding capability of the RR, effectively "silencing" the genes responsible for curli production, cellulose synthesis, and biofilm matrix assembly.

Visualization: Signaling Pathway Inhibition

Figure 3: Mechanism of Action showing 2-AI interception of the bacterial Two-Component System signaling cascade.

Structure-Activity Relationships (SAR)

Optimizing the 2-AI scaffold requires balancing antibiofilm potency against mammalian toxicity.

| Structural Region | Modification | Biological Effect |

| C2-Amino Group | Acylation (Reverse Amide) | Increases membrane permeability; enhances activity against Gram-negative bacteria. |

| N1-Position | Alkyl Chains (C4-C8) | Critical for biofilm dispersion. Chains >C10 often increase mammalian cytotoxicity. |

| C4/C5 Positions | Phenyl / Halogenated Aryl | Essential for receptor binding interaction. Bromine substitution mimics natural oroidin and improves potency. |

| Scaffold | Triazole Conjugation | 2-AI-Triazole hybrids show synergistic resensitization of MRSA to |

References

-

Discovery of Oroidin: Forenza, S., et al. (1971).[1] "Oroidin, a bromopyrrole alkaloid from the sponge Agelas oroides."[3] Chemical Communications.

-

Isolation of Sceptrin: Walker, R. P., et al. (1981). "Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum." Journal of the American Chemical Society.

-

Green Synthesis Protocol: Di Gioia, M. L., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules.

-

Antibiofilm Mechanism (BfmR): Thompson, R. J., et al. (2012). "Universal 2-Aminoimidazole Inhibitors of Biofilm Formation." Organic & Biomolecular Chemistry.

-

Resensitization & Synergy: Rogers, S. A., et al. (2010). "Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents." Antimicrobial Agents and Chemotherapy.[4][5]

-

Membrane Permeabilization: Bunders, M. C., et al. (2019). "Membrane-Permeabilizing Activity of Reverse-Amide 2-Aminoimidazole Antibiofilm Agents." Chemical Biology & Drug Design.

Sources

- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Membrane-Permeabilizing Activity of Reverse-Amide 2-Aminoimidazole Antibiofilm Agents Against Acinetobacter baumannii: Permeabilizing Activity of Reverse Amide 2-AI Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and rigorous validation protocols.[1]

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate (also designated as the 4-carboxylate tautomer) is a critical scaffold in medicinal chemistry, serving as the core pharmacophore for Bruton’s Tyrosine Kinase (BTK) inhibitors and a synthetic precursor to marine alkaloids of the oroidin class.

Despite its structural simplicity, the molecule presents significant characterization challenges due to rapid prototropic tautomerism (1,3-H shift) and amino-imino equilibrium .[1] This guide provides a definitive spectroscopic atlas and a self-validating synthetic workflow to ensure high-purity isolation for downstream applications.

Chemical Identity & Tautomeric Dynamics[1][2]

The nomenclature of this compound often causes confusion. Due to the rapid migration of the proton between N1 and N3 in solution, the 4-carboxylate and 5-carboxylate forms are chemically equivalent on the NMR time scale at room temperature.

Tautomeric Equilibrium (DOT Visualization)

The following diagram illustrates the rapid interconversion between the 4- and 5-ester forms, alongside the less stable imino-tautomer.

Caption: Rapid prototropic tautomerism renders the 4- and 5-positions equivalent in solution NMR, while the amino form predominates over the imino form.

Spectroscopic Data Atlas

The following data represents the consensus values for the compound in DMSO-d

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.0 - 11.5 | Broad Singlet | 1H | Ring NH | Highly exchangeable; shift varies with concentration/temp. | |

| 7.35 | Singlet | 1H | CH (C4/5) | Diagnostic peak; confirms aromatic integrity. | |

| 6.20 | Broad Singlet | 2H | -NH | Exocyclic amine; broadening indicates H-bonding or rotation. | |

| 3.68 | Singlet | 3H | -OCH | Methyl ester; sharp singlet, integration reference.[1] | |

| 164.5 | Singlet | - | C =O | Ester carbonyl. | |

| 154.2 | Singlet | - | C 2-NH | Guanidine-like carbon; desheilded by adjacent nitrogens. | |

| 136.8 | Singlet | - | C 4/5 (Quat) | Quaternary ring carbon (attached to ester). | |

| 120.1 | Singlet | - | C 4/5 (CH) | Methine ring carbon. | |

| 50.8 | Singlet | - | -OC H | Methoxy carbon. |

Mass Spectrometry (HRMS-ESI)

-

Ionization Mode: Positive ESI (

) -

Calculated Mass (

): 141.0538 Da -

Observed

: 142.0610 ( -

Fragmentation: Loss of methoxy group (

) and decarboxylation (

Infrared Spectroscopy (FT-IR)

-

3400 - 3100 cm

: N-H stretching (Broad, double hump characteristic of primary amines). -

1685 cm

: C=O stretching (Conjugated ester). -

1630 cm

: C=N ring stretching (Imidazole/Amidine character).

Validated Synthetic Protocol

This protocol utilizes the condensation of

Reaction Scheme:

Experimental Workflow

-

Preparation of Reactants:

-

Dissolve Cyanamide (1.2 equiv) in water/acetone (1:1 v/v).

-

Add Methyl 2-chloro-3-oxopropanoate (1.0 equiv). Note: This reagent is often generated in situ or purchased as a solution.

-

-

Cyclization:

-

Slowly add a solution of Sodium Acetate (2.0 equiv) or Potassium Carbonate (1.5 equiv) to the mixture.

-

Critical Step: Heat the reaction mixture to reflux (approx. 70-80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (high

) should disappear, and a fluorescent spot (low

-

-

Isolation & Purification:

-

Cool the reaction mixture to 0°C (ice bath).

-

Adjust pH to ~8-9 with saturated NaHCO

if necessary. -

The product often precipitates as a solid. Filter and wash with cold water.[1]

-

Alternative: If no precipitate, remove acetone under vacuum and extract the aqueous layer with Ethyl Acetate (3x).[1] Dry over Na

SO

-

-

Recrystallization:

-

Recrystallize from Methanol/Water or Ethanol to yield off-white to pale yellow crystals.

-

Workflow Visualization

Caption: Step-by-step synthetic workflow for the cyclocondensation of cyanamide and beta-keto esters.

Quality Control & Troubleshooting

To ensure the data generated matches the "Senior Scientist" standard, apply these validation checks:

-

Purity Check (HPLC): Run on a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid).[1] The 2-aminoimidazole is polar and will elute early.

-

Coloration: Pure compound is off-white. A dark brown/red color indicates oxidation of the amino group (formation of azo-dimers). Recrystallize immediately if observed.[1]

-

Solubility: Soluble in DMSO, Methanol, and dilute acid.[1] Poorly soluble in non-polar solvents (Hexane, Toluene).[1]

References

-

Synthesis of 2-Aminoimidazoles: Journal of Organic Chemistry, "A Simple and Practical Synthesis of 2-Aminoimidazoles".

-

Tautomerism in Imidazoles: Molecules, "Selective Generation of Aldimine and Ketimine Tautomers...".

-

Applications in Kinase Inhibition: Journal of Medicinal Chemistry, "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as BTK Inhibitors".[2]

-

General Spectroscopic Data: PubChem Compound Summary, "Methyl 1H-imidazole-5-carboxylate" (Related Scaffold).

Sources

CAS number and chemical identifiers for methyl 2-amino-1H-imidazole-5-carboxylate

This guide details the chemical identity, synthesis, and application of Methyl 2-amino-1H-imidazole-5-carboxylate (also known as Methyl 2-amino-1H-imidazole-4-carboxylate due to tautomerism).

Chemical Identity, Synthetic Protocols, and Research Utility

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate is a critical heterocyclic building block in medicinal chemistry, serving as the core scaffold for the Oroidin class of marine alkaloids and various kinase inhibitors. Its structural rigidity, combined with a donor-acceptor-donor hydrogen bonding motif, makes it a privileged structure for fragment-based drug discovery (FBDD). This guide provides a definitive reference for its identification, laboratory synthesis, and handling.

Part 1: Chemical Identification & Properties

The compound exists in a tautomeric equilibrium between the 4-carboxylate and 5-carboxylate forms. In the absence of substitution at the N1 position, these forms are chemically equivalent in solution.

| Identifier | Value |

| CAS Registry Number | 897920-30-8 (Generic/Unspecified Tautomer)Alternative: 68282-50-8 (HCl salt) |

| IUPAC Name | Methyl 2-amino-1H-imidazole-5-carboxylate |

| Synonyms | Methyl 2-amino-4-imidazolecarboxylate; 2-Amino-4-methoxycarbonylimidazole |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| SMILES | COC(=O)C1=CN=C(N)N1 |

| InChI Key | NDTWFWAWLBGFQI-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; moderate solubility in water (increased as HCl salt) |

| pKa | ~6.5 (imidazole ring protonation) |

Structural Tautomerism

The 1H-imidazole ring allows rapid proton transfer between N1 and N3. Consequently, the ester group at position 5 is chemically indistinguishable from position 4 unless the N1 nitrogen is alkylated.

Caption: Tautomeric equilibrium of the 2-aminoimidazole scaffold. The position of the ester (4 vs 5) depends on the protonation state of the ring nitrogens.

Part 2: Synthetic Pathways (Experimental Protocols)

The most robust synthetic route involves the cyclization of Methyl bromopyruvate with Acetylguanidine (followed by deprotection) or direct condensation with Guanidine . The acetylguanidine route is preferred for higher purity and ease of handling.

Protocol A: Cyclization via Methyl Bromopyruvate (The Hantzsch-Type Synthesis)

Principle:

This method utilizes the reactivity of an

Reagents:

-

Methyl bromopyruvate (CAS: 7425-63-0)

-

N-Acetylguanidine (CAS: 591-07-1)

-

Hydrochloric acid (for deprotection)

Step-by-Step Methodology:

-

Condensation:

-

Dissolve N-acetylguanidine (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) in a round-bottom flask.

-

Add methyl bromopyruvate (1.05 equiv) dropwise at Room Temperature (RT).

-

Observation: The reaction is exothermic. A precipitate (HBr salt) may form.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of starting materials.

-

Cool to RT. The intermediate (Methyl 2-acetamido-1H-imidazole-5-carboxylate) often precipitates. Filter and wash with cold acetonitrile.

-

-

Deprotection (Deacetylation):

-

Isolation & Purification:

-

Neutralize the residue with saturated aqueous NaHCO₃ to pH ~8.

-

Extract with EtOAc (3x) or n-Butanol if the product is highly polar.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from MeOH/Ether or perform flash chromatography (DCM/MeOH/NH₄OH gradient).

-

Synthetic Workflow Diagram

Caption: Step-wise synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate via the acetylguanidine route.

Part 3: Applications in Drug Discovery[5]

1. The Oroidin Scaffold

This compound is the synthetic equivalent of the "head" group of Oroidin , a bioactive pyrrole-imidazole alkaloid found in marine sponges (Agelas sp.).

-

Utility: Used to synthesize libraries of Oroidin analogues (e.g., Clathrodin, Hymenidin) which exhibit anti-biofilm activity against P. aeruginosa and S. aureus.

-

Mechanism: The 2-aminoimidazole moiety acts as a zinc-binding group or interacts with response regulator proteins in bacterial two-component systems.

2. Kinase Inhibition

The 2-amino-imidazole-5-carboxylate motif mimics the adenine ring of ATP.

-

Binding Mode: The N3 nitrogen and the C2-amino group form a donor-acceptor pair that hydrogen bonds with the "hinge region" of kinase enzymes.

-

Modification: The methyl ester is often hydrolyzed to the acid and coupled with amines to create "tail" regions that explore the hydrophobic pocket of the enzyme.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is stable.

-

Stability: Avoid strong oxidizing agents and strong bases (which may cause hydrolysis of the ester).

References

-

Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. Link

-

Olofson, R. A., & Kendall, R. V. (1970). Protection of 2-aminoimidazoles.[4] The Journal of Organic Chemistry, 35(7), 2246-2248. Link

-

Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

-

PubChem Compound Summary. (2024). Methyl 2-amino-1H-imidazole-5-carboxylate (CID 541782).[4] National Center for Biotechnology Information. Link

Sources

Solubility Profile of Methyl 2-amino-1H-imidazole-5-carboxylate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. This document is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this molecule, thereby enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like methyl 2-amino-1H-imidazole-5-carboxylate is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For drug development professionals, solubility directly influences bioavailability, dissolution rate, and the feasibility of various dosage forms.[1][2] For synthetic chemists, it governs the choice of reaction media, crystallization conditions, and purification strategies. A poorly characterized solubility profile can lead to significant challenges in process scale-up, formulation instability, and suboptimal in-vivo performance. This guide addresses the solubility of this specific imidazole derivative from a predictive standpoint and provides the necessary tools for its empirical determination.

Molecular Structure and Predicted Solubility Profile

Direct, publicly available quantitative solubility data for methyl 2-amino-1H-imidazole-5-carboxylate is limited. However, a robust prediction of its solubility can be derived from a first-principles analysis of its molecular structure and by drawing parallels with related imidazole compounds.

Molecular Structure:

-

Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms. The imidazole moiety can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen).

-

Amino Group (-NH₂): A primary amine at the 2-position, which is a strong hydrogen bond donor and can impart basicity to the molecule.

-

Methyl Carboxylate Group (-COOCH₃): An ester group at the 5-position, which acts as a hydrogen bond acceptor and contributes to the molecule's polarity.

Based on these functional groups, the molecule possesses both polar (amino, carboxylate, imidazole nitrogens) and non-polar (methyl group, C-H bonds of the ring) characteristics. The presence of multiple hydrogen bond donors and acceptors suggests a strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[3]

Predicted Solubility in Organic Solvent Classes:

The principle of "like dissolves like" provides a foundational guide for solvent selection.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with all the key functional groups of the molecule. The solubility of simple amino acids and imidazoles is generally highest in water and decreases in alcohols.[4][5] Therefore, methyl 2-amino-1H-imidazole-5-carboxylate is predicted to have moderate to high solubility in these solvents, facilitated by strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. Imidazole carbamates have been shown to work well in polar solvents like acetonitrile.[6] It is predicted that the compound will exhibit good solubility in solvents like DMSO and DMF, which are excellent at disrupting crystal lattices.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. The energy required to break the compound's crystal lattice would not be compensated by the weak van der Waals forces offered by these solvents. Therefore, the compound is predicted to have low to negligible solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Studies on various imidazoles have shown that their solubility in chloroalkanes is generally very low.[7][8] This trend is expected to hold for the target compound, predicting low solubility .

Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility of methyl 2-amino-1H-imidazole-5-carboxylate.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This relationship is crucial for crystallization processes. The extent of this temperature dependence can be quantified to determine the thermodynamics of dissolution.[4]

-

pH: The amino group on the imidazole ring is basic and can be protonated at low pH, while the imidazole N-H can be deprotonated at high pH. This ionization dramatically increases the polarity of the molecule and its interaction with aqueous or polar protic solvents.[1][10] Therefore, solubility is expected to be at its minimum at the isoelectric point and increase significantly at pH values above or below this point.[5]

-

Particle Size: Decreasing the particle size of a solid increases the surface-area-to-volume ratio, which can lead to a more rapid dissolution rate.[1][3] For very small particles (in the nano-range), a modest increase in thermodynamic solubility can also be observed.

-

Polymorphism: The ability of the compound to exist in different crystalline forms (polymorphs) can have a profound effect on solubility.[3] Different polymorphs can have different crystal lattice energies, with the most stable form typically exhibiting the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Principle:

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of crystalline methyl 2-amino-1H-imidazole-5-carboxylate to a series of glass vials. The excess solid should be clearly visible at the end of the experiment to ensure saturation.

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Causality Note: This extended period is necessary to overcome kinetic barriers to dissolution and ensure the measured concentration reflects true thermodynamic equilibrium, not a transient supersaturated state.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution). This must be done without disturbing the solid material at the bottom.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic solid particles. Self-Validation Note: Failure to completely remove undissolved solids is a primary source of erroneously high solubility values. The filtrate should be crystal clear.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was made.

-

Experimental Workflow Diagram

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. apjonline.in [apjonline.in]

- 3. ijnrd.org [ijnrd.org]

- 4. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic and Material Potential of Methyl 2-amino-1H-imidazole-5-carboxylate: A Technical Guide for Researchers

Introduction: The Untapped Promise of a Privileged Scaffold

The 2-aminoimidazole moiety is a recurring motif in a plethora of marine natural products, endowing them with a remarkable spectrum of biological activities.[1] These natural alkaloids have inspired medicinal chemists to explore the 2-aminoimidazole scaffold as a "privileged" structure in drug discovery, leading to the development of compounds with potent antibacterial, antibiofilm, and anticancer properties.[2][3] Within this promising class of molecules lies methyl 2-amino-1H-imidazole-5-carboxylate, a relatively underexplored derivative with significant potential for novel therapeutic and material science applications. The presence of a reactive amino group and a readily modifiable ester functionality on the imidazole core provides a versatile platform for the synthesis of diverse chemical libraries.

This in-depth technical guide provides a comprehensive overview of promising research areas for methyl 2-amino-1H-imidazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for each proposed avenue of investigation, detailed experimental protocols, and a framework for the synthesis and derivatization of this high-potential molecule.

Part 1: Anticancer Drug Discovery - A New Frontier in Cytotoxic and Targeted Therapies

The imidazole ring is a key component in several approved anticancer drugs, highlighting its importance in oncology research.[4] Notably, a structurally related benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent with potent anti-tumor activity against breast cancer.[5] This provides a strong rationale for investigating methyl 2-amino-1H-imidazole-5-carboxylate as a potential anticancer agent.

Rationale for Investigation

The 2-aminoimidazole scaffold has been implicated in various anticancer mechanisms of action:

-

Microtubule Disruption: As demonstrated by the MBIC study, imidazole-based compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5] The structural similarities suggest that methyl 2-amino-1H-imidazole-5-carboxylate could exhibit similar properties.

-

Kinase Inhibition: The 2-aminoimidazole core can act as a bioisostere for other hinge-binding motifs in protein kinases.[3] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Src family kinases (SFKs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[4][6]

-

Induction of Apoptosis: By targeting fundamental cellular processes like cell division and signaling, 2-aminoimidazole derivatives can trigger programmed cell death, a key mechanism for eliminating cancer cells.[7]

Proposed Research Workflow

A systematic approach to evaluating the anticancer potential of methyl 2-amino-1H-imidazole-5-carboxylate is outlined below.

Caption: Proposed workflow for anticancer evaluation.

Experimental Protocols

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.[3][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methyl 2-amino-1H-imidazole-5-carboxylate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of methyl 2-amino-1H-imidazole-5-carboxylate in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

| Parameter | Description |

| Cell Lines | Panel of human cancer cell lines (e.g., NCI-60) |

| Compound Concentration | Serial dilutions (e.g., 0.01 to 100 µM) |

| Incubation Time | 48 or 72 hours |

| Endpoint | Cell viability (measured by MTT reduction) |

| Data Output | IC50 values |

Table 1: Key parameters for the MTT cytotoxicity assay.

Part 2: Antimicrobial Drug Discovery - Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. The 2-aminoimidazole alkaloids from marine sponges have demonstrated notable antibacterial and, importantly, antibiofilm activities.[8][9] This makes methyl 2-amino-1H-imidazole-5-carboxylate an attractive candidate for the development of new antimicrobial agents.

Rationale for Investigation

-

Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. 2-aminoimidazole derivatives have been shown to inhibit and disperse biofilms of clinically relevant pathogens.[8][10]

-

Sensitization to Existing Antibiotics: Some 2-aminoimidazole compounds can act as adjuvants, resensitizing resistant bacteria to conventional antibiotics.[11][12] This offers a promising strategy to extend the lifespan of current antibiotic arsenals.

-

Broad-Spectrum Activity: The 2-aminoimidazole scaffold has shown activity against a range of Gram-positive and Gram-negative bacteria.[9]

Proposed Research Workflow

Caption: Proposed workflow for enzyme inhibition studies.

Part 4: Materials Science - Building Novel Functional Materials

The imidazole ring and the carboxylate group are excellent coordinating ligands for metal ions, making methyl 2-amino-1H-imidazole-5-carboxylate a promising building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). [6][13][14]

Rationale for Investigation

-

Metal-Organic Frameworks (MOFs): The combination of the N-donor imidazole and the O-donor carboxylate allows for the formation of diverse and stable MOF structures. [15][16]These materials have potential applications in gas storage, catalysis, and sensing.

-

Functional Polymers: The imidazole and carboxylate moieties can be incorporated into polymer backbones to create materials with specific properties, such as catalytic activity or pH-responsiveness. [4][12]

Part 5: Synthesis and Derivatization - A Platform for Chemical Exploration

The availability of robust synthetic routes to methyl 2-amino-1H-imidazole-5-carboxylate and its derivatives is crucial for enabling the proposed research.

Synthetic Strategies

Several methods can be employed for the synthesis of the 2-aminoimidazole core, often involving the cyclization of guanidine derivatives with α-haloketones or other suitable precursors. [1][5]Palladium-catalyzed carboamination reactions of N-propargyl guanidines offer a modern and efficient approach. [2]

Opportunities for Derivatization

The methyl 2-amino-1H-imidazole-5-carboxylate scaffold offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:

-

N-1 and N-3 Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be functionalized with various alkyl or aryl groups.

-

Modification of the Amino Group: The 2-amino group can be acylated, alkylated, or used as a handle for further chemical transformations.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides and other ester derivatives.

Conclusion: A Molecule of Significant Potential

Methyl 2-amino-1H-imidazole-5-carboxylate stands as a molecule with considerable untapped potential. Its privileged 2-aminoimidazole scaffold, combined with versatile functional groups, makes it a highly attractive starting point for research in anticancer and antimicrobial drug discovery, as well as in the development of novel functional materials. The research avenues and experimental protocols outlined in this guide provide a solid foundation for scientists to explore and unlock the full potential of this promising compound.

References

-

Ravi Kumar, Shahnawaz Khan and Prem M.S. Chauhan. 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 2011, 12(11), 1689-1708. Available from: [Link]

-

Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(26), 42893–42909. Available from: [Link]

-

Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. Available from: [Link]

- Ilaš, J., & Kikelj, D. (2008). 2-Aminoimidazoles in medicinal chemistry. Current medicinal chemistry, 15(29), 3145–3170.

- Pozzetti, L., Pinhammer, M. M., & Asquith, C. R. M. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 289, 117399.

-

Rogers, S. A., & Melander, C. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3962–3968. Available from: [Link]

-

Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396–410. Available from: [Link]

-

Blackledge, M. S., Worthington, R. J., & Melander, C. (2013). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Biofouling, 29(10), 1253–1262. Available from: [Link]

-

Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

-

Artusi, R., Bressan, G., Fallacara, A. L., Fancelli, D., Ginnasi, M. C., Marcaccini, S., ... & Schenone, S. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2056–2068. Available from: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(14), 4249. Available from: [Link]

- El-Sayed, M. A., El-Gamal, M. I., & El-Kerdawy, A. M. (2025). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 8(1), 1-10.

-

Richards, A. C., Tovar, D. A., & Melander, C. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. International journal of molecular sciences, 24(21), 15682. Available from: [Link]

-

Rogers, S. A., & Melander, C. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3962–3968. Available from: [Link]

-

Kamal, A., & Manasa, V. (2014). Imidazoles as potential anticancer agents. Future medicinal chemistry, 6(17), 1953–1981. Available from: [Link]

-

Al-Warhi, T., Ajani, H., & Al-Mahmoudy, A. M. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human-CDK2. Hacettepe University Journal of the Faculty of Pharmacy, 43(4), 285-300. Available from: [Link]

-

Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

- Poojary, B., & Bhat, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 3(5), 629-637.

-

Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

-

American Society for Microbiology. (2004). Manual of Antimicrobial Susceptibility Testing. Available from: [Link]

-

Gohlke, H., & Klebe, G. (2021). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS chemical biology, 16(12), 2739–2751. Available from: [Link]

- Pevzner, L. M., & Krivokolyasko, L. G. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(8), 1254-1259.

-

Wang, X., Liu, Y., Li, Y., Wang, L., & Li, G. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4443–4451. Available from: [Link]

-

Sun, E., Wang, X., & Li, G. (2017). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Crystals, 7(7), 213. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymers containing imidazole groups as nanoreactors for hyd | REDI [redi.cedia.edu.ec]

- 13. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands | MDPI [mdpi.com]

Methodological & Application

using methyl 2-amino-1H-imidazole-5-carboxylate as a synthetic intermediate

Application Note: Strategic Utilization of Methyl 2-Amino-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate (CAS: 1557296-00-0, often supplied as the HCl or sulfate salt) is a "privileged scaffold" in medicinal chemistry. Its unique architecture—combining a guanidine-like electron-rich amine with an electron-deficient ester-substituted imidazole—makes it a versatile linchpin for constructing fused heterocyclic systems (such as purine mimics) and marine alkaloid analogs (oroidin class).

This guide addresses the critical synthetic challenges associated with this molecule, specifically tautomeric ambiguity , N-alkylation regioselectivity , and cyclocondensation protocols .

Chemical Properties & Handling

| Property | Specification | Expert Insight |

| Molecular Formula | MW: 141.13 g/mol | |

| Tautomerism | 4- vs. 5-carboxylate | In solution, the proton shuttles between N1 and N3. While often labeled as the 5-carboxylate, it reacts as a tautomeric mixture. Numbering is fixed only after N-alkylation. |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents ( |

| Stability | Hygroscopic (Salts) | Store under inert atmosphere at |

| pKa | ~4.5 (Ring), ~7.5 (Amine) | The ester group significantly lowers the basicity of the 2-amino group compared to unsubstituted 2-aminoimidazole. |

Strategic Synthetic Pathways

The utility of this scaffold branches into three primary domains. The decision tree below illustrates the synthetic divergence based on reaction conditions.

Figure 1: Divergent synthetic workflows for the 2-aminoimidazole scaffold.

Detailed Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyrimidines (Purine Mimics)

This reaction utilizes the "binucleophilic" character of the scaffold (N1 and the exocyclic amine) to form a 6-membered ring fused to the imidazole.

Mechanism: The exocyclic amine attacks the ketone of a

Reagents:

-

Methyl 2-amino-1H-imidazole-5-carboxylate (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the imidazole substrate in 5 mL of glacial acetic acid.

-

Addition: Add 1.2 mmol of ethyl acetoacetate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (polar, low

) should disappear, replaced by a higher

-

-

Workup: Cool to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold

. -

If no precipitate: Remove acetic acid under reduced pressure. Neutralize the residue with saturated

and extract with EtOAc (

-

-

Purification: Recrystallize from EtOH or purify via flash chromatography (

).

Expert Note: If the reaction is sluggish, add sodium acetate (1.0 equiv) to buffer the system, or switch to ethanol/piperidine reflux conditions.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This is a powerful method to generate imidazo[1,2-a]imidazole scaffolds in a single step, highly relevant for DNA-binding ligands.

Reagents:

-

Scaffold (1.0 equiv)

-

Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

-

Catalyst:

(5 mol%) or -

Solvent: MeOH or TFE (2,2,2-trifluoroethanol)

Step-by-Step:

-

Mixing: Dissolve the imidazole scaffold (1.0 mmol) and aldehyde (1.1 mmol) in MeOH (3 mL). Stir for 30 minutes to allow pre-formation of the imine intermediate.

-

Why? The exocyclic amine is less nucleophilic due to the ester; pre-mixing ensures imine formation before the isocyanide is added.

-

-

Catalysis: Add the Lewis acid catalyst (

) followed immediately by the isocyanide (1.1 mmol). -

Reaction: Stir at room temperature for 12–24 hours. If conversion is low (LCMS check), heat to

. -

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

-

Purification: Flash chromatography. Note that these products are often highly fluorescent.

Expert Insights: Solving the Regioselectivity Problem

One of the most frustrating aspects of using methyl 2-amino-1H-imidazole-5-carboxylate is N-alkylation. When treating with an alkyl halide (R-X) and base, you theoretically get two isomers:

-

N1-alkylation: Distal to the ester (Sterically favored, often electronically favored).

-

N3-alkylation: Adjacent to the ester (Sterically hindered).

The Reality: The ester group is electron-withdrawing, making the imidazole ring protons acidic (

Optimization Table for Regioselectivity:

| Desired Isomer | Recommended Conditions | Mechanism |

| N1-Alkyl (Major) | Cesium effect favors the "loose" ion pair; sterics drive alkylation away from the ester. | |

| N3-Alkyl (Minor) | Difficult to access directly. | Requires indirect route: Protection of N1 (e.g., with Trityl), then alkylation of N3 (quaternization), followed by deprotection. |

Critical Troubleshooting (The "SEM Switch"): If you absolutely need the N3-substituted product (adjacent to the ester):

-

Protect N1 with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

-

Perform the desired chemistry on the exocyclic amine or ester.

-

Note: Direct N3 alkylation is rarely successful in high yield. It is often better to synthesize the imidazole de novo from an N-alkylated guanidine and an

-halo keto ester if N3 substitution is required.

References

-

Synthesis of Imidazo[1,2-a]pyrimidines

-

Groebke-Blackburn-Bienaymé Reaction

- Title: "One-pot synthesis of fused 2-aminoimidazoles via zirconium(IV)

- Source:Tetrahedron Letters, 2014.

-

URL:[Link]

-

Regioselectivity in Imidazoles

-

Marine Alkaloid Precursors

- Title: "Synthesis of the Oroidin Alkaloids."

- Source:Chemical Reviews, 2004.

-

URL:[Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Application Note: Process Optimization and Control Strategies for the Synthesis of Olmesartan Medoxomil Intermediates

Abstract & Strategic Scope

This application note details the robust synthesis of Olmesartan Medoxomil , focusing on the critical coupling of imidazole derivatives with biphenyl tetrazole intermediates. Unlike generic protocols, this guide emphasizes the regioselective N-alkylation of the imidazole core—the primary source of yield-limiting impurities (N-3 isomers). We present a self-validating protocol using Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate as the nucleophile, optimizing for Critical Quality Attributes (CQAs) such as regio-purity and suppression of the "dehydro" impurity.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis of Olmesartan Medoxomil is convergent. The primary challenge lies in the steric and electronic factors governing the nucleophilic attack of the imidazole nitrogen onto the biphenyl bromide.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic, highlighting the critical N-alkylation node.

Figure 1: Retrosynthetic logic focusing on the convergent assembly of the imidazole and biphenyl synthons.

Critical Process Parameters (CPPs)

Before executing the protocol, researchers must control the following variables to ensure reproducibility:

| Parameter | Specification | Mechanistic Rationale |

| Base Selection | Preferred over NaH.[1] Milder basicity reduces risk of elimination (dehydro impurity) and favors thermodynamic control for N-1 selectivity.[1] | |

| Solvent System | Acetone or DMAc | Acetone (reflux) offers cleaner impurity profiles and easier workup compared to DMF/DMAc, though reaction times may be longer. |

| Water Content | < 0.1% (KF) | Critical. Water competes with the imidazole nucleophile, hydrolyzing the biphenyl bromide to the corresponding alcohol impurity. |

| Temperature | Reflux (56°C for Acetone) | Higher temperatures in high-boiling solvents (DMAc >80°C) increase N-3 regioisomer formation.[1] |

Detailed Protocol: Regioselective N-Alkylation

Objective: Synthesize Trityl Olmesartan Ethyl Ester (Intermediate A) with N-1/N-3 regioisomer ratio > 99:1.[1]

Reagents & Stoichiometry

-

Imidazole Derivative (1.0 eq): Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate [CAS: 144689-93-0][1][2][3]

-

Biphenyl Bromide (1.05 eq): 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole [CAS: 133051-88-4][1]

-

Base (2.5 eq): Potassium Carbonate (

), anhydrous. -

Catalyst (0.05 eq): Tetrabutylammonium bromide (TBAB) - Optional, enhances rate in Acetone.[1]

-

Solvent: Acetone (10 volumes relative to Imidazole mass).

Step-by-Step Methodology

Step 1: System Preparation

-

Charge a dry 3-neck Round Bottom Flask (RBF) with Imidazole Derivative (10.0 g, 41.6 mmol) and Acetone (100 mL).

-

Initiate stirring (300 RPM) and ensure complete dissolution.

-

Add Potassium Carbonate (14.4 g, 104 mmol). The mixture will become a suspension.

Step 2: Electrophile Addition

-

Add Biphenyl Bromide (24.4 g, 43.7 mmol) and TBAB (0.67 g) to the suspension.

-

Self-Validating Checkpoint: Verify the internal temperature is 20-25°C before heating.

Step 3: Reaction (The Coupling)

-

Heat the reaction mixture to reflux (~56°C).

-

Maintain reflux for 12–15 hours.

-

In-Process Control (IPC): Sample at 12 hours. Analyze via HPLC.

-

Target: Starting Imidazole < 1.0%.

-

Regioisomer Check: N-1 (Product) vs N-3 (Impurity). If N-3 > 2%, reduce temperature in future batches.

-

Step 4: Workup & Isolation

-

Cool reaction mass to 25°C.

-

Filter inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a viscous residue.

-

Crystallization (Critical for Purity):

-

Dissolve residue in Ethyl Acetate (50 mL).

-

Add Hexane (100 mL) slowly with stirring.

-

Cool to 0–5°C and stir for 2 hours.

-

-

Filter the white solid. Dry in a vacuum oven at 45°C.

Yield Expectation: 85–90% Purity: >98% (HPLC)

Protocol: Conversion to Olmesartan Medoxomil

Following the isolation of the N-alkylated intermediate, the synthesis proceeds to hydrolysis, esterification, and deprotection.[4][5][6][7]

Workflow Visualization

This diagram outlines the decision flow and critical hold points for the downstream processing.

Figure 2: Downstream processing workflow from intermediate to final API.

Key Reaction: Medoxomil Esterification

Note: This step is sensitive to hydrolysis.

-

Suspend the Hydrolyzed Lithium Salt (from Step 1) in DMAc.

-

Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) (1.2 eq).

-

Heat to 50°C for 3-5 hours.

-

Critical Caution: Do not overheat (>60°C) or extend time, as the medoxomil moiety is labile and will hydrolyze back to the acid.

Troubleshooting & Impurity Profile

The following table characterizes common failure modes and their chemical signatures.

| Impurity Type | Origin / Cause | Control Strategy |

| N-3 Regioisomer | Steric mismatch during alkylation; high temperatures.[1] | Use |

| Dehydro Impurity | Elimination of the tertiary -OH group on the imidazole side chain. | Avoid strong mineral acids or excessive heat during workup. Maintain pH > 3 during washes. |

| Olmesartan Acid | Hydrolysis of the medoxomil ester.[4][5][6] | Ensure anhydrous conditions during esterification; minimize water contact during workup. |

| Dimer Impurity | Reaction of API with residual Medoxomil chloride. | Strictly control stoichiometry of Medoxomil chloride (max 1.2 eq). |

References

-

Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry. Link

-

Sankyo Company Ltd. (2006). "Process for preparing olmesartan medoxomil." U.S. Patent Application 20060149078.[8] Link

-

Babu, K. S., et al. (2013).[9][10] "An Efficient and Large Scale Synthesis of Olmesartan Medoxomil." Chemistry & Biology Interface. Link

-

Venkataraman, S., et al. (2010).[5] "Synthesis and characterization of impurities in Olmesartan Medoxomil." Arkivoc. Link

-

Lee, J., et al. (2022). "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 3. ajrconline.org [ajrconline.org]

- 4. A Process For The Preparation Of Olmesartan Medoxomil [quickcompany.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20060149078A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate

Welcome to the dedicated technical support guide for the synthesis of methyl 2-amino-1H-imidazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity.

Introduction: The Synthetic Challenge

Methyl 2-amino-1H-imidazole-5-carboxylate is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active molecules. While several synthetic routes exist, the cyclization of precursors often presents challenges, leading to suboptimal yields and the formation of difficult-to-remove impurities. This guide provides in-depth troubleshooting advice and optimized protocols to enhance the efficiency and success of your synthesis.

The most prevalent and often problematic route involves the reaction of diaminomaleonitrile (DAMN) with an orthoformate, followed by cyclization. This guide will focus on troubleshooting this specific and widely used pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors:

-

Incomplete Cyclization: The key ring-forming step can be sluggish or incomplete. This is often a kinetic issue, meaning the reaction may require more time or higher temperatures to proceed to completion. However, excessive heat can also lead to degradation.

-

Side Product Formation: Several side reactions can compete with the desired cyclization. A common side product is the formation of a dimeric species, especially if the concentration of reactants is too high.

-

Suboptimal pH: The cyclization step is often acid-catalyzed. If the pH is too high, the reaction will not proceed efficiently. Conversely, if the pH is too low, it can lead to the degradation of the starting materials or the product.

-

Purity of Starting Materials: The purity of diaminomaleonitrile (DAMN) is critical. Impurities can interfere with the reaction and lead to the formation of colored byproducts.

Question 2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, material is a common issue when working with DAMN. This is typically due to the self-polymerization of DAMN, which can be exacerbated by prolonged reaction times, high temperatures, or the presence of certain impurities.

Preventative Measures:

-

Use High-Purity DAMN: Whenever possible, use freshly recrystallized or high-purity DAMN.

-

Control Reaction Temperature: Avoid excessive heating. It is often beneficial to run the initial stages of the reaction at a lower temperature and then gradually increase it.

-

Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.

Question 3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?

Answer: Besides the starting materials, common impurities include:

-

Uncyclized Intermediate: The intermediate formed after the initial reaction with the orthoformate may persist if the cyclization is incomplete.

-

Hydrolyzed Product: The ester group of the final product can be susceptible to hydrolysis, especially during workup or purification under acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Positional Isomers: Depending on the specific reagents and conditions, there is a possibility of forming the methyl 2-amino-1H-imidazole-4-carboxylate isomer, although this is generally less favored.

Purification Strategy:

-

Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often successful.

-

Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol) can be an effective final purification step.

Optimized Experimental Protocol

This protocol is based on established methods and incorporates troubleshooting insights to maximize yield and purity.

Step 1: Formation of the Intermediate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend diaminomaleonitrile (DAMN) (1.0 eq) in trimethyl orthoformate (10-15 eq).

-

Acid Catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically around 100-110 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the DAMN spot is no longer visible. This step usually takes 2-4 hours.

Step 2: Cyclization to Methyl 2-amino-1H-imidazole-5-carboxylate

-

Solvent Addition: After the formation of the intermediate is complete, cool the reaction mixture to room temperature. Carefully add methanol to the mixture.

-

Initiating Cyclization: The addition of the protic solvent (methanol) often facilitates the cyclization. The reaction can be stirred at room temperature or gently heated (40-50 °C) to drive the cyclization to completion.

-

Monitoring: Continue to monitor the reaction by TLC or LC-MS for the appearance of the product and disappearance of the intermediate. This step can take from 12 to 24 hours.

Step 3: Work-up and Purification

-

Solvent Removal: Once the reaction is complete, remove the excess trimethyl orthoformate and methanol under reduced pressure.

-

Crude Product Isolation: The resulting crude solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove soluble impurities.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 2-amino-1H-imidazole-5-carboxylate as a solid.

Data Summary Table

| Parameter | Recommended Value | Rationale |

| DAMN Purity | >98% | Minimizes side reactions and polymerization. |

| Trimethyl Orthoformate | 10-15 equivalents | Acts as both reactant and solvent; excess drives the reaction. |

| Catalyst | p-TsOH (0.05 eq) | Provides the necessary acidic environment for cyclization. |

| Step 1 Temperature | 100-110 °C (Reflux) | Ensures efficient formation of the intermediate. |

| Step 2 Temperature | 25-50 °C | Promotes cyclization without significant degradation. |

| Reaction Time | 14-28 hours (total) | Allows for both steps to proceed to completion. |

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key stages of the synthesis and the points at which common issues can arise.

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

common side products in the synthesis of 2-aminoimidazoles

Topic: Troubleshooting Common Side Products & Synthetic Failures

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Reactivity Paradox

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, central to biofilm inhibitors (e.g., oroidin derivatives) and BACE1 inhibitors. However, its synthesis is often plagued by the "guanidine paradox" : the very high basicity (

This guide addresses the three most critical failure modes in 2-AI synthesis: Hydrolytic Decomposition , Regioisomeric Scrambling , and Oxazole Contamination .

Module 1: The Marckwald Condensation (Guanidine + -Haloketones)

Context: The condensation of

Troubleshooting Guide

Q: My reaction mixture turned into a dark, intractable tar. TLC shows a polar streak and no product. What happened?

Diagnosis: Polymerization of Linear Intermediates.

The reaction proceeds through an initial displacement of the halide by guanidine to form an

-

Trapping Water: Add a molecular sieve (3Å or 4Å) or use anhydrous conditions strictly. Water inhibits the dehydration step.

-

Protecting Groups: Switch to Boc-guanidine or Acetylguanidine . This reduces the basicity of the primary amine, slowing the initial substitution but preventing the "runaway" polymerization of the intermediate.

Q: I isolated a white solid, but NMR shows it’s an

-

Protocol Adjustment: Do not mix reagents all at once. Add the

-haloketone slowly (dropwise) to a solution of guanidine to ensure the guanidine concentration is always high relative to the ketone, favoring N-attack over OH-attack.

Visualizing the Failure Pathways

Figure 1: Competition kinetics in Marckwald condensation. Accumulation of the linear intermediate leads to polymerization.

Module 2: Regioselectivity in N-Substituted Synthesis